molecular formula C7H3ClF3NO B1394890 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone CAS No. 1060811-90-6

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone

Cat. No.: B1394890
CAS No.: 1060811-90-6
M. Wt: 209.55 g/mol
InChI Key: QERWSIMZVTWIGA-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: Trifluoromethyl alcohol derivatives.

    Oxidation: Trifluoromethyl carboxylic acids.

Scientific Research Applications

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl ketone group can interact with active sites of enzymes, altering their activity and leading to therapeutic effects. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

    1-(6-Chloropyridin-2-YL)piperazine: This compound features a piperazine ring instead of a trifluoromethyl ketone group, leading to different chemical properties and applications.

    1-(6-Chloropyridin-2-YL)cyclopropanamine: This compound contains a cyclopropane ring, which imparts unique steric and electronic effects compared to the trifluoromethyl ketone group.

Uniqueness: 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts high electronegativity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules.

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERWSIMZVTWIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695104
Record name 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-90-6
Record name 1-(6-Chloro-2-pyridinyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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